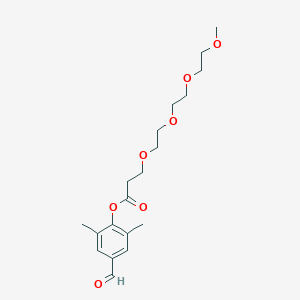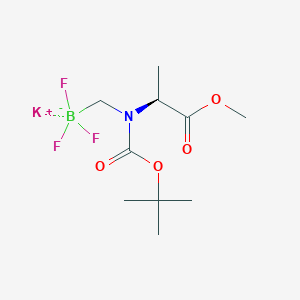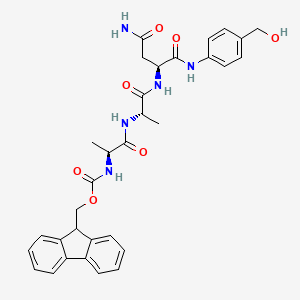
Fmoc-Ala-Ala-Asn-PAB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ala-Ala-Asn-PAB: is a synthetic peptide compound used primarily in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). The compound consists of a sequence of amino acids: alanine-alanine-asparagine, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a para-aminobenzoic acid (PAB) linker. This structure allows it to serve as a cleavable linker in ADCs, facilitating the targeted delivery of therapeutic agents to specific cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Ala-Asn-PAB typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The process includes the following steps:
Fmoc Protection: The amino group of the first amino acid (alanine) is protected with the Fmoc group.
Coupling: The protected amino acid is coupled to a solid support resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Sequential Addition: The next amino acid (alanine) is added, followed by deprotection and coupling of asparagine.
Linker Attachment: The PAB linker is attached to the peptide sequence.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of microwave-assisted SPPS can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group is removed using bases such as piperidine or piperazine.
Coupling Reactions: The peptide sequence is formed through amide bond formation between amino acids.
Cleavage: The peptide is cleaved from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: TFA with scavengers such as water, triisopropylsilane (TIPS), and ethanedithiol (EDT).
Major Products:
Fmoc-Ala-Ala-Asn-PAB: The primary product formed through the sequential addition of amino acids and attachment of the PAB linker.
Byproducts: Minor byproducts may include truncated peptides and side-chain protected amino acids.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-Ala-Ala-Asn-PAB is used as a building block in the synthesis of complex peptides and proteins.
Biology:
Antibody-Drug Conjugates (ADCs): The compound serves as a cleavable linker in ADCs, enabling the targeted delivery of cytotoxic drugs to cancer cells.
Medicine:
Drug Development: this compound is utilized in the development of novel therapeutic agents, particularly for cancer treatment.
Industry:
Mecanismo De Acción
Mechanism:
Cleavable Linker: Fmoc-Ala-Ala-Asn-PAB acts as a cleavable linker in ADCs. Upon reaching the target cell, the peptide sequence is cleaved by proteases, releasing the attached drug.
Molecular Targets: The compound targets specific cell surface antigens through the antibody component of the ADC, ensuring selective delivery of the therapeutic agent.
Comparación Con Compuestos Similares
Fmoc-PEG4-Ala-Ala-Asn-PAB: A similar compound with a polyethylene glycol (PEG) spacer, providing increased solubility and flexibility.
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP: Another variant with a PEG spacer and a trityl (Trt) protecting group on asparagine.
Uniqueness:
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O7/c1-18(30(41)37-27(15-28(33)39)31(42)36-21-13-11-20(16-38)12-14-21)34-29(40)19(2)35-32(43)44-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,18-19,26-27,38H,15-17H2,1-2H3,(H2,33,39)(H,34,40)(H,35,43)(H,36,42)(H,37,41)/t18-,19-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGGLUXCWFYXJT-BATDWUPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
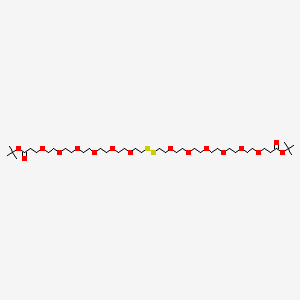
![(1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide](/img/structure/B8133592.png)
![2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one](/img/structure/B8133598.png)
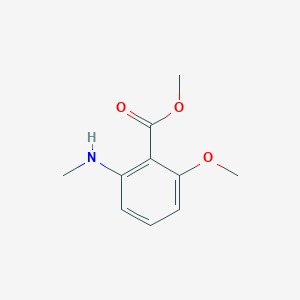


![3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133635.png)
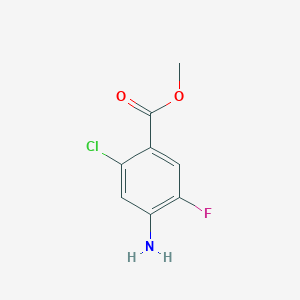



![(1S,4R)-3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8133670.png)
